molecular formula C23H25N3O5S B6087042 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B6087042
M. Wt: 455.5 g/mol
InChI Key: UDHUGEOMUVGLSS-UHFFFAOYSA-N
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Description

This compound is a glycinamide derivative featuring a sulfonamide group substituted with 3,4-dimethoxyphenyl and 4-methylphenyl moieties, linked to a pyridin-2-ylmethyl side chain. Its structural complexity arises from the dual substitution on the sulfonamide nitrogen and the presence of a heteroaromatic pyridine ring. Such modifications are common in medicinal chemistry to enhance binding affinity or modulate pharmacokinetic properties .

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-17-7-9-19(10-8-17)26(16-23(27)25-15-18-6-4-5-13-24-18)32(28,29)20-11-12-21(30-2)22(14-20)31-3/h4-14H,15-16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHUGEOMUVGLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 3,4-dimethoxyaniline using a sulfonyl chloride derivative. This intermediate is then coupled with 4-methylaniline and pyridin-2-ylmethylamine through amide bond formation under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Compound Name Substituents on Sulfonamide N² Side Chain (N-linked) Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
Target Compound : N²-[(3,4-dimethoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide 3,4-dimethoxyphenyl, 4-methylphenyl Pyridin-2-ylmethyl C₂₈H₂₈N₄O₅S 532.61 Hypothesized enhanced solubility due to methoxy groups; potential kinase inhibition based on pyridine moiety .
N²-[(4-Ethoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide 4-ethoxyphenyl, 4-methylphenyl 2-(Pyridin-2-ylsulfanyl)ethyl C₂₅H₂₈N₄O₄S₂ 520.64 Ethoxy group may reduce metabolic stability compared to methoxy; sulfur in side chain could influence redox activity .
N-(3-Chloro-2-methylphenyl)-N²-(4-methylphenyl)-N²-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide 4-(methylsulfanyl)phenyl, 4-methylphenyl 3-Chloro-2-methylphenyl C₂₄H₂₄ClN₃O₄S₂ 518.05 Chloro and methylsulfanyl groups may enhance lipophilicity; potential cytotoxicity due to halogen .
N-(2,4-Dimethoxyphenyl)-N²-(2-ethylphenyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide 4-methylphenyl, 2-ethylphenyl 2,4-Dimethoxyphenyl C₂₅H₂₇N₃O₅S 505.57 Dimethoxy and ethyl groups likely improve membrane permeability; structural isomerism possible due to ethyl placement .
N-(4-Methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide Phenyl, 3-nitrophenyl 4-Methoxyphenyl C₂₁H₂₀N₄O₆S 480.47 Nitro group introduces electron-withdrawing effects, potentially affecting reactivity; methoxy enhances solubility .
N²-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-N-(2-ethylphenyl)-N²-(4-methoxyphenyl)glycinamide 4-methoxyphenyl, 3,5-dimethylpyrazole 2-Ethylphenyl C₂₂H₂₆N₄O₄S 442.54 Pyrazole sulfonamide may confer metabolic resistance; ethylphenyl could increase steric hindrance .

Key Structural and Functional Insights:

Substituent Effects on Solubility and Stability :

  • Methoxy (e.g., 3,4-dimethoxy in the target compound) and ethoxy groups (e.g., ) improve water solubility but differ in metabolic stability. Ethoxy is more prone to oxidative degradation .
  • Halogens (e.g., chloro in ) and nitro groups (e.g., ) increase lipophilicity but may introduce toxicity risks.

Side Chain Modifications :

  • Pyridine-containing side chains (target compound and ) are associated with kinase inhibition due to aromatic nitrogen’s ability to form hydrogen bonds .
  • Sulfur-containing side chains (e.g., ) may influence redox activity or metal chelation.

Biological Activity :

  • Compounds with pyridine or pyrazole moieties (e.g., ) often exhibit enhanced target selectivity in enzyme inhibition.
  • Nitro-substituted analogs (e.g., ) are frequently explored for antimicrobial or antiparasitic activity due to their electrophilic nature.

Synthetic Feasibility :

  • Methyl esters (e.g., ) are common intermediates for glycinamide derivatives, suggesting that the target compound could be synthesized via ester hydrolysis followed by amide coupling.

Biological Activity

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H32N2O5S
  • Molecular Weight : 496.6 g/mol
  • IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide

The compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways:

  • Topoisomerase Inhibition : It has been shown to inhibit bacterial topoisomerase I, which is crucial for DNA replication and repair in bacteria. This selective action suggests potential use as an antibacterial agent, particularly against resistant strains of Escherichia coli .
  • Antimicrobial Activity : The compound demonstrated significant antimicrobial properties at low concentrations without affecting mammalian cell viability. This characteristic makes it a promising candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Preliminary studies indicate that sulfonamide derivatives can exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound:

Activity Observation Reference
AntibacterialInhibits E. coli topoisomerase I; non-toxic to human cells at effective doses
AntimicrobialSignificant inhibition of bacterial growth at low concentrations
Anti-inflammatoryPotential modulation of inflammatory pathways; further studies needed
CytotoxicityNon-cytotoxic to mammalian cells at concentrations required for antibacterial activity

Case Studies

  • Study on Antibacterial Properties :
    A research study evaluated the compound's effectiveness against clinical strains of E. coli. The Minimum Inhibitory Concentration (MIC) was determined, showing that the compound effectively inhibits bacterial growth without harming human cells. The study highlighted its potential as a selective antibacterial agent .
  • Mechanistic Insights :
    Another investigation focused on the differential catalytic inhibition mechanism of the compound against bacterial versus human topoisomerases. Results indicated that it preferentially targets bacterial enzymes, establishing a foundation for developing targeted therapies against resistant infections .

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